Cas no 42908-58-7 (1,2-Benzenedimethanol,a1,a2-diphenyl-)
42908-58-7 structure
Product Name:1,2-Benzenedimethanol,a1,a2-diphenyl-
CAS No:42908-58-7
MF:C20H18O2
MW:290.355725765228
CID:334628
PubChem ID:237297
Update Time:2025-04-19
1,2-Benzenedimethanol,a1,a2-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenedimethanol,a1,a2-diphenyl-
- [2-[hydroxy(phenyl)methyl]phenyl]-phenylmethanol
- 1,2-phenylenebis(phenylmethanol)
- AC1L5YHT
- AC1Q7712
- AG-K-09987
- AR-1H8344
- benzene-1,2-diylbis(phenylmethanol)
- CTK4I6776
- NSC40655
- SureCN7809671
- NSC-40655
- SCHEMBL7809671
- 42908-58-7
- DTXSID10285149
- bis(hydroxyphenylmethyl)benzene
-
- Inchi: 1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14,19-22H
- InChI Key: LLYOFPFZFTWUGU-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)C1=CC=CC=C1C(C1C=CC=CC=1)O
Computed Properties
- Exact Mass: 290.13074
- Monoisotopic Mass: 290.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.186
- Boiling Point: 480.4°Cat760mmHg
- Flash Point: 225.2°C
- Refractive Index: 1.637
- PSA: 40.46
- LogP: 3.85000
1,2-Benzenedimethanol,a1,a2-diphenyl- Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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